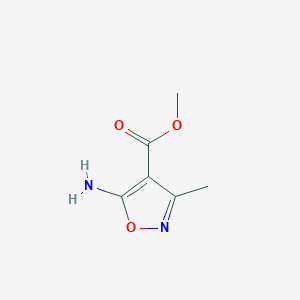

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

CAS No.: 23286-53-5

Cat. No.: VC2807697

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23286-53-5 |

|---|---|

| Molecular Formula | C6H8N2O3 |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H8N2O3/c1-3-4(6(9)10-2)5(7)11-8-3/h7H2,1-2H3 |

| Standard InChI Key | SSWHJCSREUYXIA-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1C(=O)OC)N |

| Canonical SMILES | CC1=NOC(=C1C(=O)OC)N |

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is essential for its practical applications in research and development. While specific data for this exact compound is limited in the provided search results, we can infer some properties based on similar oxazole derivatives.

Basic Physical Properties

Based on the structural analysis and information about similar compounds, the following table presents the estimated physical properties of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate:

| Property | Estimated Value | Notes |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₃ | Based on structural analysis |

| Molecular Weight | Approximately 168.15 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Typical for similar oxazole derivatives |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO | Based on similar heterocyclic compounds |

| Melting Point | Approximately 120-180°C | Estimated range based on similar compounds |

The compound would likely exhibit the characteristic physical properties of heterocyclic compounds containing polar functional groups, such as moderate to high melting points and solubility primarily in polar organic solvents.

Spectroscopic Properties

For structural characterization and purity analysis, spectroscopic properties are crucial. Based on information about similar 1,2-oxazole derivatives, the following spectroscopic characteristics would be expected:

NMR Spectroscopy

The NMR spectral characteristics of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate would likely include:

-

¹H NMR: Signals for the methyl group at the 3-position (approximately δ 2.3-2.5 ppm), the methyl ester group (approximately δ 3.8-4.0 ppm), and the amino group (approximately δ 5.0-6.0 ppm, potentially broad)

-

¹³C NMR: Characteristic signals for the isoxazole ring carbons (approximately δ 100-180 ppm), with the carbonyl carbon of the ester appearing downfield (approximately δ 160-165 ppm)

-

¹⁵N NMR: Signals corresponding to the isoxazole nitrogen (approximately δ -3 to -10 ppm) and the amino nitrogen (approximately δ -290 to -310 ppm)

These spectroscopic properties would be valuable for confirming the structure and purity of synthesized material.

Synthesis and Preparation Methods

The synthesis of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate can be approached through various synthetic routes, drawing on established methodologies for similar oxazole derivatives.

From β-Enamino Ketoesters

One promising approach would involve the reaction of appropriately substituted β-enamino ketoesters with hydroxylamine hydrochloride, similar to the methodology described for related 1,2-oxazole-4-carboxylate derivatives . This approach involves:

-

Preparation of a suitable β-enamino ketoester precursor containing the methyl group

-

Reaction with hydroxylamine hydrochloride under controlled conditions

-

Isolation and purification of the target compound

This methodology has been demonstrated to be efficient for the synthesis of structurally similar compounds such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates .

Alternative Approaches

Alternative synthetic approaches might include:

-

Cycloaddition reactions involving nitrile oxides and appropriate dienophiles

-

Functionalization of existing isoxazole scaffolds through selective introduction of the amino group

-

Metal-catalyzed cross-coupling reactions using appropriately functionalized precursors

The choice of synthetic route would depend on factors such as available starting materials, desired scale, and specific requirements for purity or stereochemical control.

Reactivity and Chemical Transformations

The reactivity of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is governed by the functional groups present in the molecule and the electronic properties of the isoxazole ring system.

Key Reactive Sites

The molecule contains several reactive sites that could participate in various chemical transformations:

-

The amino group at the 5-position: Can participate in nucleophilic reactions, acylation, alkylation, and diazotization

-

The methyl ester group: Susceptible to hydrolysis, transesterification, amidation, and reduction

-

The isoxazole ring: May undergo ring-opening reactions under specific conditions or participate in cycloaddition reactions

Applications in Medicinal Chemistry

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate and related compounds have significant potential applications in medicinal chemistry due to their structural features and reactivity patterns.

As Building Blocks for Drug Discovery

The compound represents a valuable amino acid-like building block that could be incorporated into peptide-mimetic structures or used as a scaffold for the development of diverse compound libraries . The isoxazole core is found in various bioactive compounds, and the specific substitution pattern in this molecule could provide access to derivatives with interesting biological properties.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for the rational design of derivatives with enhanced properties or targeted activities.

Key Structural Features for Activity

For isoxazole derivatives related to Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, several structural features have been associated with specific biological activities:

-

The 1,2-oxazole (isoxazole) core: Provides a rigid scaffold that can influence binding to biological targets

-

The amino group at the 5-position: Often contributes to hydrogen bonding interactions with biological targets

-

The methyl group at the 3-position: Can influence lipophilicity and binding affinity

-

The ester functionality: Provides potential for further derivatization and may contribute to activity through hydrophobic interactions or as a hydrogen bond acceptor

Modifications of these key features could lead to derivatives with altered activity profiles, potentially enhancing specificity or potency for particular biological targets.

Comparative Analysis with Related Compounds

A comparative analysis of the structure-activity relationships of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate and related compounds could provide valuable insights for drug discovery efforts:

This comparative analysis highlights how specific structural modifications can influence the biological activity profiles of these compounds, providing guidance for the design of derivatives with targeted properties.

Analytical Methods for Identification and Characterization

Reliable analytical methods are essential for the identification, characterization, and quality control of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate.

Spectroscopic Techniques

Several spectroscopic techniques would be valuable for the characterization of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR would provide detailed structural information, as discussed in Section 2.2.1

-

Infrared (IR) Spectroscopy: Would show characteristic bands for the amino group (approximately 3300-3500 cm⁻¹), ester carbonyl (approximately 1700-1750 cm⁻¹), and the isoxazole ring

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns characteristic of the compound

-

UV-Visible Spectroscopy: Would show absorption bands characteristic of the conjugated system in the isoxazole ring

Chromatographic Methods

For purity assessment and quality control, various chromatographic methods would be applicable:

-

High-Performance Liquid Chromatography (HPLC): Using appropriate columns and mobile phases for separation and quantification

-

Thin-Layer Chromatography (TLC): For rapid analysis and monitoring of reactions

-

Gas Chromatography (GC): Potentially useful for volatile derivatives or degradation products

These analytical methods would be essential for ensuring the identity, purity, and quality of the compound for research and development purposes.

Future Research Directions

Research on Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate and related compounds presents several promising avenues for future investigation.

Expansion of the Chemical Space

Future research could focus on expanding the chemical space around this scaffold through systematic structural modifications:

-

Derivatization of the amino group to introduce diverse substituents

-

Variation of the ester functionality to modulate physicochemical properties

-

Introduction of additional substituents on the isoxazole ring

-

Incorporation of the scaffold into larger molecular systems, such as peptide mimetics

These structural modifications could lead to the development of compound libraries with diverse properties and potential applications.

Biological Evaluation

Comprehensive biological evaluation of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate and its derivatives would be valuable for identifying promising lead compounds for drug discovery:

-

Screening against diverse biological targets to identify potential activities

-

Structure-activity relationship studies to optimize activity and selectivity

-

Mechanistic studies to understand the molecular basis of observed biological effects

-

In vivo evaluation of promising candidates to assess pharmacokinetics and efficacy

These biological studies would complement the chemical investigations, providing a comprehensive understanding of the potential applications of this compound class.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume